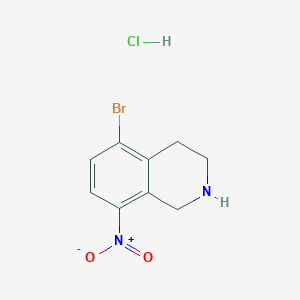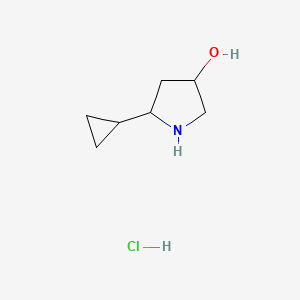
5-Cyclopropylpyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Cyclopropylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1889940-04-8 . Its molecular weight is 163.65 .
Molecular Structure Analysis
The InChI code for “5-Cyclopropylpyrrolidin-3-ol hydrochloride” is1S/C7H13NO.ClH/c9-6-3-7 (8-4-6)5-1-2-5;/h5-9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
5-Cyclopropylpyrrolidin-3-ol hydrochloride and its derivatives are used in various synthetic chemical transformations. For instance, (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols can be cycloisomerized to corresponding cis-3-acyl-4-alkenylpyrrolidines using gold(I)-catalyzed cycloisomerization reactions. This process involves the attack of the hydroxyl group onto gold-activated alkynes, followed by [3,3]-sigmatropic rearrangement, showcasing its utility in complex organic synthesis (Yeh, Lin, Chang, Liou, & Shih, 2010).
Another notable synthesis involves trans-5-Aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol, prepared from trans-2-aryl- and 2-cyclopropyl-3-benzoyloxiranes and hydroxylamine hydrochloride. This process, which includes an intramolecular opening of oxirane by the oxygen nucleophile of the oxyimino group, exemplifies the versatility of 5-cyclopropylpyrrolidin-3-ol hydrochloride in generating a range of heterocyclic structures (Ito & Sato, 1990).
Pharmacological Research
- In the realm of pharmacological research, 5-cyclopropylpyrrolidin-3-ol hydrochloride derivatives are explored for their potential in medicinal chemistry. A study focusing on the synthesis of dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives highlights the compound's relevance in drug discovery, particularly for antidiabetic activity (Murugan, Anbazhagan, Lingeshwaran, & Sriman Narayanan, 2009).
Catalytic Reactions
- 5-Cyclopropylpyrrolidin-3-ol hydrochloride derivatives also play a role in catalytic reactions. For example, PtCl2-catalyzed cycloisomerizations of 5-en-1-yn-3-ol systems illustrate how these compounds can be employed in electrophilic activation reactions to yield keto derivatives, demonstrating their utility in advanced catalysis and material science (Harrak, Blaszykowski, Bernard, Cariou, Mainetti, Mouriès, Dhimane, Fensterbank, & Malacria, 2004).
Propriétés
IUPAC Name |
5-cyclopropylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCICBDYMXHBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CN2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


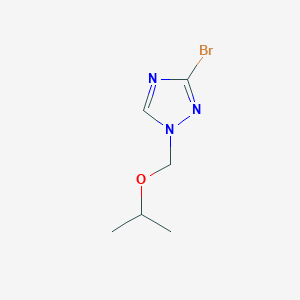
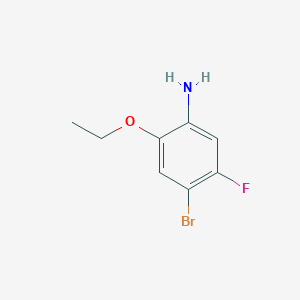
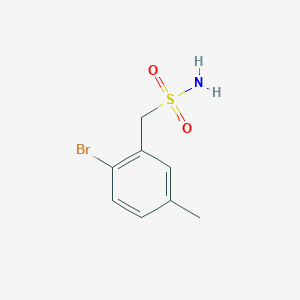
![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)

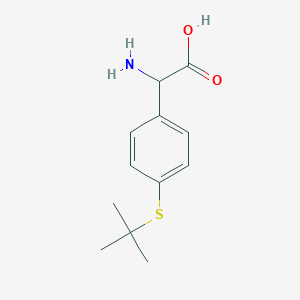



![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
